Introduction: Unpacking the Synthetic Utility of N-Carbobenzyloxy-DL-aspartic acid
Introduction: Unpacking the Synthetic Utility of N-Carbobenzyloxy-DL-aspartic acid
An In-Depth Technical Guide to Z-DL-Asp-OH for Researchers and Drug Development Professionals
N-Carbobenzyloxy-DL-aspartic acid, commonly abbreviated as Z-DL-Asp-OH, is a synthetically modified amino acid that serves as a crucial building block in organic chemistry and pharmaceutical development.[1] It is a derivative of aspartic acid, a nonessential amino acid, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[2] This protective modification prevents unwanted reactions at the nitrogen atom, thereby enabling chemists to selectively perform reactions at the carboxyl groups. The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers of the aspartic acid backbone.[3]
While Z-DL-Asp-OH itself does not possess a direct biological function, its utility is paramount in the synthesis of complex peptides and non-peptide molecules with significant therapeutic potential.[1] Its structure provides a stable, yet readily cleavable, protected form of aspartic acid, making it an invaluable tool for constructing molecules that can interact with biological systems, particularly in the fields of enzyme inhibition and neurobiology.[1][4] This guide provides a comprehensive overview of its properties, synthetic applications, and its relevance in the context of designing bioactive compounds.
Part 1: Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of Z-DL-Asp-OH is essential for its effective handling, storage, and application in synthetic protocols. These properties dictate its solubility, reactivity, and stability under various experimental conditions.
| Property | Value | Reference |
| Synonyms | N-Carbobenzoxy-DL-aspartic acid, 2-Benzyloxycarbonylaminosuccinic acid, Cbz-DL-Asp-OH | [1][3] |
| CAS Number | 4515-21-3 | [1][5][6] |
| Molecular Formula | C12H13NO6 | [1][3][5] |
| Molecular Weight | 267.24 g/mol | [5][6] |
| Appearance | White to off-white powder | [1][7] |
| Melting Point | 113 - 119 °C | [1][2] |
| IUPAC Name | 2-(phenylmethoxycarbonylamino)butanedioic acid | [3][7] |
| Storage | Store at -20°C for long-term stability | [5][6] |
The core of Z-DL-Asp-OH's functionality lies in its structure: the Z-group attached to the amino function and the two carboxylic acid groups. The Z-group is a robust protecting group, stable to a wide range of reaction conditions used in peptide synthesis, yet it can be cleanly removed under specific conditions, typically catalytic hydrogenation. This strategic protection is the cornerstone of its utility.
Part 2: The Role of Z-DL-Asp-OH in Peptide Synthesis and Drug Discovery
The primary application of Z-DL-Asp-OH is as an intermediate in the synthesis of peptides and other complex organic molecules.[1][8] Its structure allows for precise control over chemical reactions, a necessity in multi-step synthetic pathways.
The Logic of Amine Protection in Synthesis
In peptide synthesis, the goal is to form a specific amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. Without a protecting group on the α-amino function, an amino acid can react with itself or in other undesired ways. The benzyloxycarbonyl (Z) group serves as a temporary shield.
Causality in Experimental Choice: The Z-group is chosen for its stability under the conditions required for amide bond formation (e.g., using coupling reagents like DCC) and its susceptibility to removal by methods that do not affect the newly formed peptide bond, such as catalytic hydrogenation. This orthogonality is a fundamental principle in synthetic chemistry.
A generalized workflow for incorporating an N-Z-protected amino acid into a peptide sequence is illustrated below.
Caption: Generalized workflow for solution-phase peptide synthesis using Z-DL-Asp-OH.
Applications in Pharmaceutical Development
Z-DL-Asp-OH serves as a key starting material for various pharmaceuticals, particularly in the development of drugs targeting neurological disorders and as building blocks for enzyme inhibitors.[1] The aspartic acid moiety is a common feature in bioactive molecules due to its ability to mimic peptide structures and engage in hydrogen bonding with biological targets.
Part 3: Biological Context: Aspartate, Caspases, and Apoptosis
To fully appreciate the significance of Z-DL-Asp-OH as a synthetic tool, it is crucial to understand the biological roles of the aspartate residue it carries. Aspartic acid is central to the mechanism of apoptosis, or programmed cell death, a fundamental process for tissue homeostasis.[9]
The Caspase Cascade: Executioners of Apoptosis
Apoptosis is executed by a family of cysteine proteases known as caspases.[9][10] The name "caspase" is derived from their catalytic mechanism: they are c ysteine-dependent asp artate-specific proteases .[11] This means they use a cysteine residue in their active site to cleave target proteins, and they do so with an exceptionally high specificity for sequences immediately following an aspartic acid residue.[10][11]
The activation of caspases occurs in a hierarchical cascade. Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals. These, in turn, cleave and activate effector caspases (like caspase-3 and -7), which are responsible for the systematic disassembly of the cell by cleaving key structural and regulatory proteins.[10][12]
Designing Caspase Inhibitors
Because aberrant apoptosis is implicated in numerous diseases (too little in cancer, too much in neurodegenerative disorders), caspases are attractive therapeutic targets.[9] The stringent requirement for an aspartate residue at the cleavage site (the P1 position) is the key to designing specific inhibitors.
Peptide-based inhibitors are designed to mimic the natural substrate of a caspase. By incorporating a Z-protected aspartic acid derivative, researchers can synthesize small peptides that fit into the active site of a caspase but are modified to irreversibly block its activity. For example, the well-known pan-caspase inhibitor Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) uses this principle.[13] The Z-group provides stability and cell permeability, while the aspartate residue directs the inhibitor to the caspase's active site.[11]
The potential of Z-DL-Asp-OH lies in its ability to serve as a precursor for such targeted inhibitors, enabling the exploration of novel therapeutics that can modulate apoptosis.[4]
Caption: Simplified caspase activation pathway and the site of action for Z-Asp-based inhibitors.
Part 4: Exemplar Experimental Protocol: Dipeptide Synthesis
This protocol provides a representative method for the coupling of Z-DL-Asp-OH to an amino acid ester in solution, a foundational step in building larger peptides. This is adapted from established principles of peptide synthesis.[14]
Objective: To synthesize the protected dipeptide Z-DL-Asp-Phe-OMe.
Materials:
-
Z-DL-Asp-OH
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
N-Methylmorpholine (NMM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Amino Acid Ester Preparation:
-
Dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Methylmorpholine (1.1 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.
-
-
Carboxyl Group Activation:
-
In a separate flask, dissolve Z-DL-Asp-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0°C.
-
Add DCC (1.1 equivalents), dissolved in a small amount of DCM, to the Z-DL-Asp-OH solution.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0°C.
-
-
Coupling Reaction:
-
Add the prepared H-Phe-OMe solution from Step 1 to the activated Z-DL-Asp-OH mixture from Step 2.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16-18 hours).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude Z-DL-Asp-Phe-OMe can be further purified by recrystallization or flash column chromatography.
-
Self-Validating System: The success of each step can be monitored. Thin-Layer Chromatography (TLC) should be used to track the consumption of the starting materials and the formation of the product. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Conclusion
Z-DL-Asp-OH is more than a simple chemical reagent; it is a versatile and enabling tool for researchers, chemists, and drug development professionals. Its carefully designed structure, featuring a robust yet removable protecting group, provides the control necessary for the synthesis of complex, biologically active molecules. By serving as a key building block for peptide-based caspase inhibitors and other therapeutics, Z-DL-Asp-OH plays a critical, foundational role in the quest to understand and modulate fundamental life processes like apoptosis, opening new avenues for the treatment of a wide range of human diseases.
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Colantonio, P., et al. (2008). Human caspase-3 inhibition by Z-tLeu-Asp-H: tLeu(P2) counterbalances Asp(P4) and Glu(P3) specific inhibitor truncation. Biochemical and Biophysical Research Communications, 377(3), 757-762. Retrieved from [Link]
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Isah, A. A., & Payne, R. J. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 991. Retrieved from [Link]
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Topo, E., et al. (2009). The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats. Reproductive Biology and Endocrinology, 7, 120. Retrieved from [Link]
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